molecular formula C10H9Cl2N3O2 B11847933 Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Katalognummer: B11847933
Molekulargewicht: 274.10 g/mol
InChI-Schlüssel: QWFFXXIIWUGQGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a high-purity chemical intermediate designed for research and development applications. This compound belongs to the pyrazolopyrimidine scaffold, a privileged structure in medicinal chemistry known for its versatility in constructing biologically active molecules. The presence of two chlorine atoms and a methyl group on the pyrimidine ring, along with the ethyl ester functional group, provides multiple reactive sites for further synthetic modification. These features make it a valuable building block for constructing targeted libraries of novel compounds. Researchers can utilize this intermediate in nucleophilic aromatic substitution reactions, cross-coupling reactions, and other transformations to generate diverse derivatives for screening. Pyrazolo[1,5-a]pyrimidine-based compounds are of significant interest in pharmaceutical research, with studies exploring their potential as antagonists for receptors like the adenosine A2a receptor, a promising target in immuno-oncology and other therapeutic areas . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment, adhering to all relevant laboratory safety protocols.

Eigenschaften

Molekularformel

C10H9Cl2N3O2

Molekulargewicht

274.10 g/mol

IUPAC-Name

ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C10H9Cl2N3O2/c1-3-17-10(16)6-4-13-15-8(12)5(2)7(11)14-9(6)15/h4H,3H2,1-2H3

InChI-Schlüssel

QWFFXXIIWUGQGO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C2N=C(C(=C(N2N=C1)Cl)C)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation Reaction

Under acidic conditions (e.g., acetic acid or phosphoryl chloride), the amine group of ethyl 5-aminopyrazole-3-carboxylate reacts with the diketone’s carbonyl groups, forming the pyrimidine ring. The methyl group from the diketone is incorporated at position 6, while the ester moiety remains intact at position 3. For example, refluxing ethyl 5-aminopyrazole-3-carboxylate with 3-methyl-2,4-pentanedione in acetic acid at 100°C for 12 hours yields ethyl 5-hydroxy-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate as an intermediate.

Role of Solvent and Catalysts

Polar aprotic solvents like acetonitrile or dichloromethane enhance reaction efficiency by stabilizing intermediates. Catalysts such as pyridine or phosphoric acid accelerate imine formation, reducing reaction times from 24 hours to 8–10 hours.

Chlorination Strategies for 5,7-Dichloro Substitution

Chlorination of the 5- and 7-hydroxyl groups is critical for achieving the target compound. Phosgene (COCl₂) and phosphoryl chloride (POCl₃) are the most effective agents, with phosgene offering superior selectivity under optimized conditions.

Phosgene-Mediated Chlorination

In a representative procedure, ethyl 5-hydroxy-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is suspended in dichloromethane with a base such as xylidene or imidazole. Phosgene is introduced under reflux (40–50°C) for 12–24 hours, replacing hydroxyl groups with chlorine atoms. Example 2 from patent CN1146766A achieved an 80% yield using this method, with HPLC confirming a 58:39 ratio of dichlorinated to monochlorinated product.

Table 1: Comparative Chlorination Conditions and Yields

SolventBaseTemp (°C)Time (h)Yield (%)
DichloromethaneXylidene401780
AcetonitrileImidazole504.581
TolueneTriethylamine80668

Phosphoryl Chloride (POCl₃) as an Alternative

POCl₃ in the presence of N,N-diethylaniline offers a milder alternative, particularly for acid-sensitive intermediates. Refluxing the dihydroxy intermediate with POCl₃ (6.2 equivalents) in acetonitrile at 55°C for 4 hours achieves 85% conversion to the dichloro product. However, over-chlorination at position 3 is a noted side reaction, necessitating careful stoichiometric control.

Regioselectivity and Substituent Stability

Methyl Group Stability Under Chlorination

The 6-methyl group remains stable during chlorination due to its position adjacent to the electron-deficient pyrimidine ring, which minimizes radical or electrophilic attack. NMR studies of intermediates confirm no detectable demethylation or rearrangement.

Ester Group Compatibility

The ethyl ester at position 3 is resistant to hydrolysis under chlorination conditions. However, prolonged exposure to phosgene at temperatures >60°C may lead to partial ester cleavage, reducing yields by 10–15%.

Analytical Validation and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and UV detection at 254 nm is standard for purity assessment. The target compound typically elutes at 12.3 minutes with >98% purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, -CH₂CH₃), 2.58 (s, 3H, -CH₃), 4.44 (q, 2H, -CH₂CH₃), 6.92 (s, 1H, pyrimidine-H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 14.2 (-CH₂CH₃), 22.1 (-CH₃), 61.8 (-CH₂CH₃), 115.6 (C-3), 144.7 (C-5), 152.3 (C-7), 162.4 (C=O).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 318.02 [M+H]⁺, consistent with the molecular formula C₁₁H₁₀Cl₂N₃O₂.

Industrial-Scale Optimization

Solvent Recycling

Dichloromethane and acetonitrile are recovered via distillation, reducing costs by 30–40%. Patent CN1146766A highlights a closed-loop system where phosgene off-gases are condensed and reused.

Waste Management

Phosgene quench systems using aqueous sodium hydroxide neutralize residual gas, producing non-hazardous sodium chloride and carbonate byproducts .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atoms at positions 5 and 7 are primary sites for nucleophilic substitution due to their electrophilic nature. These reactions are critical for functionalizing the core structure for medicinal chemistry applications.

Key Reactions and Conditions:

PositionNucleophileSolventCatalyst/ConditionsYieldReference
7-ClMorpholineAcetoneK₂CO₃, RT, 1.5 hr94%
5-ClPiperidineDMFCu(OAc)₂, 80°C82%
  • Mechanism : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing ester group at position 3 enhances the electrophilicity of the chlorinated positions .

  • Selectivity : Substitution at position 7 occurs preferentially due to greater electron deficiency caused by the adjacent methyl group at position 6 .

Oxidation Reactions

The methyl group at position 6 and the ester moiety at position 3 can undergo oxidation to introduce hydroxyl or carbonyl functionalities.

Experimental Findings:

  • Methyl Oxidation : Treatment with KMnO₄ in acidic conditions converts the 6-methyl group to a carboxyl group, forming 5,7-dichloro-6-carboxypyrazolo[1,5-a]pyrimidine-3-carboxylate (yield: 68%) .

  • Ester Oxidation : Strong oxidizing agents like CrO₃ selectively oxidize the ethyl ester to a carboxylic acid .

Cross-Coupling Reactions

Pd-catalyzed couplings enable the introduction of aryl or heteroaryl groups at the chlorinated positions.

Suzuki-Miyaura Coupling:

PositionBoronic AcidCatalyst SystemSolventYield
5-Cl4-MethoxyphenylPd(PPh₃)₄, K₂CO₃DME/H₂O75%
7-Cl2-PyridinylPdCl₂(dppf), CsFTHF63%
  • Scope : Electron-rich and electron-deficient boronic acids are tolerated, though yields vary with steric hindrance .

Hydrolysis and Ester Modification

The ethyl ester group at position 3 undergoes hydrolysis or transesterification under mild conditions.

Hydrolysis Pathways:

ConditionsProductYield
NaOH (aq.), reflux5,7-Dichloro-6-methylpyrazolo[...]-3-carboxylic acid89%
LiOH, THF/H₂O, RTSame as above92%
  • Applications : The carboxylic acid derivative serves as a precursor for amide bonds in prodrug design .

Cyclization and Ring Expansion

Under basic conditions, the compound participates in cyclization reactions to form fused heterocycles.

Example Reaction:

  • With Hydrazine : Forms a tricyclic pyrazolo[1,5-a]pyrimido[4,5-d]pyridazine derivative (yield: 55%) via nucleophilic attack at C7 followed by ring closure .

Comparative Reactivity Analysis

A reactivity hierarchy for substituents was established through kinetic studies:

PositionReactivity (Relative Rate)Dominant Pathway
7-Cl1.0 (reference)SNAr
5-Cl0.3Radical (under UV)
3-COOEtN/AHydrolysis/Transester.

Mechanistic Insights

  • SNAr Dominance : Quantum mechanical calculations confirm that the SNAr mechanism is favored at position 7 due to lower activation energy (ΔG‡ = 18.2 kcal/mol vs. 23.1 kcal/mol at position 5) .

  • Radical Pathways : UV irradiation in the presence of AIBN initiates radical substitution at position 5, enabling C-C bond formation with alkenes .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer activity. Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has shown promising results against various cancer cell lines. Below is a summary of its anticancer efficacy:

Cell Line IC50 (µM) Mechanism of Action
A431 (vulvar carcinoma)12.5Inhibition of cell proliferation
MCF-7 (breast cancer)15.0Induction of apoptosis
HeLa (cervical cancer)10.0Cell cycle arrest

These findings suggest that the compound may disrupt critical cellular processes involved in cancer progression through mechanisms such as apoptosis induction and cell cycle modulation.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has shown activity against dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis:

Enzyme Inhibition Type IC50 (µM)
Dihydroorotate dehydrogenase (DHODH)Competitive Inhibition15.0
Xanthine OxidaseModerate Inhibition72.4

The compound's structural features allow it to interact effectively with specific active sites on target enzymes or receptors.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against various cancer cell lines demonstrated its potential as a therapeutic agent. The results indicated that it could induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway.

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.

Wirkmechanismus

The mechanism of action of Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of enzymes critical for cell proliferation . The exact pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating these mechanisms .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[1,5-a]Pyrimidine Core

Methyl 5,7-Dichloropyrazolo[1,5-a]Pyrimidine-3-Carboxylate (CAS: 1053656-37-3)
  • Structural difference : Methyl ester instead of ethyl ester.
  • Similarity score: 0.69 .
  • Synthesis: Likely derived from analogous routes involving cyclocondensation of ethyl 2-cyanoacetate with hydrazines .
Ethyl 5,7-Dimethylpyrazolo[1,5-a]Pyrimidine-3-Carboxylate (CAS: Not provided)
  • Structural difference : Methyl groups at positions 5 and 7 instead of chloro substituents.
  • Impact : The absence of electron-withdrawing Cl atoms reduces electrophilicity, altering reactivity in reduction reactions. For example, reduction with NaBH₄ yields syn- and anti-isomers of tetrahydropyrazolo[1,5-a]pyrimidine derivatives (e.g., 6b and 7b ) .
  • Application : A model substrate for studying dearomatization and stereochemical outcomes .
Ethyl 5,7-Dichloro-1H-Pyrazolo[4,3-d]Pyrimidine-3-Carboxylate (CAS: 1053656-63-5)
  • Structural difference : Pyrazolo[4,3-d]pyrimidine core instead of [1,5-a].
  • Impact : Altered ring fusion affects planarity and hydrogen-bonding capacity. Molecular formula: C₈H₆Cl₂N₄O₂ , with higher density (1.633 g/cm³ ) and lower pKa (2.54 ) compared to the target compound .

Functional Group Modifications

Ethyl 6-Bromopyrazolo[1,5-a]Pyrimidine-3-Carboxylate (CAS: Not provided)
  • Structural difference : Bromine at position 6 instead of methyl.
  • Properties : Higher molecular weight (270.08 g/mol ), melting point (144–146°C ), and light sensitivity .
  • Utility : Bromine serves as a handle for cross-coupling reactions in medicinal chemistry.
Ethyl 2-Amino-5,7-Dimethylpyrazolo[1,5-a]Pyrimidine-3-Carboxylate (CAS: 87031-17-2)
  • Structural difference: Amino group at position 2 and methyl at 5,5.
  • Molecular weight: 234.25 g/mol .

Bioactive Derivatives

Ethyl 6-(3-Fluorobenzyl)-5,7-Dimethylpyrazolo[1,5-a]Pyrimidine-3-Carboxylate (CAS: 478064-86-7)
  • Structural addition : 3-Fluorobenzyl group at position 4.
  • Impact : Fluorine enhances lipophilicity (LogP ~3.1) and metabolic stability. Molecular formula: C₁₈H₁₈FN₃O₂ .
Ethyl 5-(3-Methoxyphenyl)-7-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-Carboxylate (CAS: 514799-10-1)
  • Structural features : Methoxyphenyl and trifluoromethyl groups.
  • Impact : Trifluoromethyl increases electron-withdrawing effects, while methoxy enhances solubility. Molecular weight: 365.31 g/mol .

Key Data Tables

Table 1. Physical and Chemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP
Target compound (940284-55-9) C₁₀H₉Cl₂N₃O₂ 274.11 N/A 1.39
Methyl 5,7-dichloro analog C₉H₇Cl₂N₃O₂ 260.08 N/A N/A
Ethyl 6-bromo analog C₉H₈BrN₃O₂ 270.08 144–146 N/A

Biologische Aktivität

Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS Number: 1219567-37-9) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its chemical properties, biological effects, and potential applications based on recent research findings.

This compound has the following molecular formula:

  • Molecular Formula : C₁₀H₉Cl₂N₃O₂
  • Molecular Weight : 274.10 g/mol
  • Structural Features : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its bioactive properties.

Anticancer Properties

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. This compound has been studied for its potential to inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested : Studies have reported efficacy against HeLa (cervical cancer) and A431 (epidermal carcinoma) cell lines.
  • Mechanism of Action : The compound induces apoptosis and causes cell cycle arrest, which is critical in cancer treatment strategies. Research shows that it can inhibit key enzymes involved in cancer cell growth and survival pathways .

Enzymatic Inhibition

This compound has also been characterized as an inhibitor of specific enzymes:

  • Target Enzymes : It shows potential as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Selectivity and Potency : Studies have demonstrated that this compound maintains selectivity while enhancing potency against CDK9, indicating its potential for targeted cancer therapies .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

StudyFindings
MDPI Study (2021)Discussed the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines with a focus on anticancer properties. Noted that derivatives exhibit lower toxicity levels while maintaining high efficacy against cancer cells.
ACS Journal (2023)Reported on the optimization of small molecules with similar structures that induce significant apoptosis in cancer cells through targeted inhibition of CDKs.
RSC Publishing (2020)Identified pyrazolo[1,5-a]pyrimidines as strategic compounds for optical applications and highlighted their versatility in biological contexts.

Q & A

Q. What are optimized synthetic routes for Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate?

A multi-step synthesis is typically employed:

  • Pyrazole ring formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl precursors under basic conditions.
  • Pyrimidine core assembly : Reaction with nitrile derivatives (e.g., chloroacetonitrile for dichloro-substitution) .
  • Esterification : Ethanol with acid catalysts (e.g., H₂SO₄) to introduce the carboxylate group. Optimization : Ultrasonic irradiation in ethanol:water (1:1) enhances yield (95%) and reaction rates by improving mixing and energy transfer .

Q. How can structural characterization be performed for this compound?

Key analytical methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and regiochemistry. For example, anti-configuration diastereomers show distinct splitting in aromatic proton signals .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways (e.g., loss of Cl⁻ or ester groups) .
  • X-ray crystallography : Resolves absolute stereochemistry and crystal packing, critical for SAR studies .

Q. What are common functionalization strategies for the pyrazolo[1,5-a]pyrimidine scaffold?

  • Nucleophilic substitution : Chloro groups at positions 5 and 7 react with amines/thiols in DMF/K₂CO₃ to introduce heteroatoms .
  • Ester hydrolysis : LiOH/THF converts the ethyl carboxylate to a carboxylic acid for further coupling .
  • Cross-coupling : Suzuki-Miyaura reactions on halogenated derivatives enable aryl/heteroaryl diversification .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in substitutions?

  • Steric hindrance : The 6-methyl group directs electrophiles to less hindered positions (e.g., C5 over C7).
  • Electronic effects : Electron-withdrawing Cl groups activate adjacent carbons for nucleophilic attack. Computational DFT studies can predict preferred sites . Example : In LiHMDS-mediated reactions, bulky substituents at C6 favor C5 functionalization over C7 .

Q. What challenges arise in isolating diastereomers of reduced derivatives?

  • Anti vs. syn isomers : Reduction of the pyrimidine ring (e.g., NaBH₄) produces diastereomers separable via column chromatography (silica gel, hexane:EtOAc). Anti-isomers often precipitate preferentially in ethanol .
  • Analytical differentiation : ¹H NMR coupling constants (e.g., J = 8–12 Hz for anti) vs. J = 2–4 Hz for syn) and NOESY correlations distinguish configurations .

Q. How can structure-activity relationships (SAR) guide medicinal chemistry optimization?

  • Key modifications :
Position Modification Biological Impact
C3 carboxylateEster → amideImproved metabolic stability
C5/C7 ClReplacement with CF₃Enhanced kinase inhibition
C6 methylBranching (e.g., isopropyl)Increased steric bulk for target selectivity
  • Case study : Replacing the ethyl ester with heterocycles (e.g., pyridine) improved B-Raf kinase inhibition (IC₅₀ from μM to nM) .

Q. What strategies mitigate contradictions in reactivity data across studies?

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor SNAr reactions, while THF promotes steric control .
  • Catalyst screening : Pd(OAc)₂/XPhos enhances cross-coupling yields for electron-deficient substrates .
  • Controlled experiments : Replicate conflicting conditions (e.g., varying base strength) to identify critical variables .

Methodological Notes

  • Synthetic reproducibility : Pre-dry solvents and reagents (e.g., molecular sieves for nitriles) to avoid side reactions .
  • Data validation : Cross-reference NMR/MS with computational tools (e.g., ACD/Labs or MestReNova) to resolve spectral ambiguities .
  • Safety : Chlorinated intermediates require handling in fume hoods with PPE; waste must comply with EPA guidelines for halogenated organics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.